N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is an acetamide derivative featuring a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a phenylsulfanylmethyl moiety at position 2. Structural characterization of related compounds (e.g., tautomeric mixtures in ) highlights the importance of analytical techniques like NMR for resolving dynamic equilibria in such systems .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-19-11-9-17(10-12-19)24-23(27)15-25-14-22(28-2)21(26)13-18(25)16-30-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZWSLJYIJZLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide can be achieved through a multi-step process. One common method involves the Staudinger reaction, where ketene-imine cycloadditions are used to form the azetidinone ring . The reaction conditions typically include the use of ceric ammonium nitrate as an oxidizing agent to remove the N-(p-ethoxyphenyl) group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and molar equivalents of reagents, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate yields dearylated azetidinones .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
1,4-Dihydropyridin-4-one Derivatives
- Target Compound : The 1,4-dihydropyridin-4-one core is substituted with a phenylsulfanylmethyl group, which may confer redox activity or influence π-π stacking interactions.
- BG15012 (): Replaces the phenylsulfanyl group with a pyrimidin-2-ylsulfanyl moiety and substitutes the N-(4-ethoxyphenyl) group with a 4-methylbenzyl group. Molecular weight: 410.49 g/mol .
Indolin-3-ylidene Acetamides ()
- Compounds such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide feature an indolinone core instead of dihydropyridinone. The conjugated enamine system in these derivatives may enhance planarity and π-stacking, as reflected in their pIC50 values (5.408–5.797) .
Substituent Effects
- Sulfanyl vs. Sulfonyl Groups : The target compound’s phenylsulfanylmethyl group contrasts with the 3-chloro-4-methoxybenzenesulfonyl substituent in ’s pyrimidinyl derivative. Sulfonyl groups increase polarity and may improve solubility but reduce membrane permeability compared to sulfanyl groups .
- Aromatic Side Chains : The N-(4-ethoxyphenyl) group in the target compound provides moderate hydrophobicity, whereas BG15012’s 4-methylbenzyl group increases lipophilicity (logP estimated to be higher due to the methyl substituent) .
Tautomerism and Stability
The target compound’s structural analog (3c in ) exists as a 1:1 tautomeric mixture of thiazolidin-5-yl and 4,5-dihydro-1,3-thiazol-5-yl forms. This dynamic behavior could influence crystallization outcomes and necessitates advanced NMR or X-ray crystallography (e.g., SHELX programs in ) for resolution .
Implications for Research
- Synthetic Optimization : Substituting the phenylsulfanyl group with heteroaromatic sulfanyl moieties (e.g., pyrimidinyl in BG15012) may improve binding specificity.
- Analytical Challenges : Tautomerism in related compounds underscores the need for robust characterization protocols, leveraging both NMR and crystallography .
This analysis integrates structural, electronic, and analytical data to guide further development of 1,4-dihydropyridinone derivatives. Future studies should prioritize direct biological assays and solubility profiling to validate structure-activity relationships.
Biological Activity
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 500.57 g/mol. The compound features a dihydropyridine core, which is known for various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of the dihydropyridine structure have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| N-(4-Ethoxyphenyl)-... | Klebsiella pneumoniae | 0.25 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: Inhibition of Cytokines
In a controlled study, a derivative of the compound was tested for its ability to reduce levels of TNF-alpha and IL-6 in human cell lines. The results demonstrated a significant decrease in cytokine levels at concentrations as low as 10 µM, highlighting its potential therapeutic applications in inflammatory conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which may contribute to their cardiovascular effects.
- Antioxidant Activity : The methoxy and ethoxy groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
